6-(Ethylsulfonylamino)hexanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-(Ethylsulfonylamino)hexanoic acid consists of an eight-carbon chain with a sulfonylamine and a carboxylic acid functional group . The structure is similar to that of 6-aminohexanoic acid, which has a six-carbon chain with an amino and a carboxylic acid functional group .Scientific Research Applications
Hexanoic Acid and Plant Resistance
Hexanoic acid serves as a potent natural priming agent for inducing resistance in plants against pathogens. It activates broad-spectrum defenses, such as callose deposition and pathways associated with salicylic acid and jasmonic acid. Hexanoic acid primes plants for specific pathogen-responsive mechanisms, depending on the pathogen's lifestyle, and enhances antioxidant protective effects, which are crucial for limiting necrotrophic infections. This understanding is pivotal for developing natural disease control strategies in agriculture that align with environmental regulations (Aranega-Bou et al., 2014).
Sulfonamide Functionalities in Medicinal Chemistry
Sulfonamide functionalities are significant in medicinal chemistry, offering a range of pharmacological activities. Quinoxaline derivatives, for example, have been studied extensively for their bioactive properties when combined with sulfonamide groups. These hybrids exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The synthesis of quinoxaline-containing sulfonamides and their structure-activity relationships highlight the potential of such compounds in developing novel therapeutic agents (Irfan et al., 2021).
Environmental Persistence and Toxicity
The broader family of perfluoroalkyl substances (PFAS), to which perfluorohexanoic acid is related, has been subject to environmental and health risk assessments. Studies on the toxicity, environmental distribution, and persistence of these compounds provide insights into managing their impact on health and ecosystems. For instance, perfluorohexanoic acid has been examined for its chronic human health toxicity, indicating the necessity for comprehensive risk assessments and public health decisions regarding PFAS and their derivatives (Luz et al., 2019).
Mechanism of Action
Target of Action
It’s structurally similar to aminocaproic acid , which is known to target enzymes that bind to the amino acid lysine . These enzymes include proteolytic enzymes like plasmin, which are responsible for fibrinolysis .
Mode of Action
Considering its structural similarity to aminocaproic acid , it may act as an effective inhibitor for enzymes that bind to the amino acid lysine . This inhibition could result in changes in the enzymatic activity, potentially affecting processes such as fibrinolysis .
Biochemical Pathways
Straight-chain aliphatic carboxylic acids, a group to which this compound belongs, are known to have wide applications in various industries and can be produced through microbial biosynthesis .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Based on its structural similarity to aminocaproic acid , it may have an impact on processes such as fibrinolysis .
Action Environment
The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .
Properties
IUPAC Name |
6-(ethylsulfonylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-2-14(12,13)9-7-5-3-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRLIKJOJLXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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